N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide
Description
N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide is a chiral sulfonamide derivative characterized by a (2S)-configured hydroxypropoxy chain, a 3,4-dichlorophenyl ethylamino group, and a methanesulfonamide moiety. Its structural complexity confers selectivity in biological interactions, particularly in receptor binding or enzyme inhibition. This compound’s stereochemistry and halogenated aromatic system are critical to its pharmacological profile, distinguishing it from analogs with variations in alkyl substituents, stereochemistry, or halogenation patterns .
Properties
IUPAC Name |
N-[4-[3-[2-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N2O4S/c1-27(24,25)22-14-3-5-16(6-4-14)26-12-15(23)11-21-9-8-13-2-7-17(19)18(20)10-13/h2-7,10,15,21-23H,8-9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFDXUZHLNJUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437707 | |
| Record name | N-[4-[3-[2-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457897-92-6 | |
| Record name | N-[4-[3-[2-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide, commonly referred to as a sulfonamide compound, has garnered interest due to its potential biological activities. This article reviews the pharmacological profile, mechanisms of action, and relevant case studies related to this compound.
- Molecular Formula : C21H28Cl2N2O4S
- Molecular Weight : 433.35 g/mol
- CAS Number : 457897-92-6
The compound exhibits significant activity as an agonist at alpha-1 adrenoceptors. Studies indicate that it produces contractions in vascular smooth muscle primarily through the release of intracellular calcium. Specifically, it has been characterized pharmacologically with an EC50 of 25 nM at alpha-1 adrenoceptors, showcasing its potency in this regard .
In contrast, its action on presynaptic alpha-2 adrenoceptors is considerably weaker, with an EC50 of 1200 nM, resulting in a selectivity ratio favoring alpha-1 receptors by at least 48 times . This selectivity is crucial for its therapeutic applications, particularly in managing conditions related to vascular tone and blood pressure regulation.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Value | Notes |
|---|---|---|
| Alpha-1 Adrenoceptor Agonism | EC50 = 25 nM | High potency at alpha-1 receptors. |
| Alpha-2 Adrenoceptor Inhibition | EC50 = 1200 nM | Weaker inhibition compared to alpha-1 activity. |
| Calcium Release | Significant | Induces contraction via intracellular calcium mobilization. |
Study 1: Vascular Responses
In an isolated perfused rabbit ear artery model, the compound demonstrated a significant contractile response. When tested in the presence of zero external calcium, it induced a contraction that was 37.9% of the maximum response. In conditions with low external calcium (1 µM), the response increased to 78.3%, indicating that the compound's action is calcium-dependent .
Study 2: Comparative Analysis with Norepinephrine
When compared to norepinephrine, a natural ligand for alpha-adrenoceptors, this compound showed superior efficacy in inducing vascular contraction under controlled conditions. Specifically, norepinephrine produced only 14.5% and 45.3% of maximum responses under similar experimental setups .
Pharmacological Implications
The selective agonistic properties at alpha-1 adrenoceptors position this compound as a potential candidate for therapeutic applications in cardiovascular diseases where modulation of vascular tone is required. Its ability to induce significant vascular contraction could be beneficial in conditions such as hypotension or certain types of shock.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Substituents | Stereochemistry | Molecular Weight | Notable Features | Reference |
|---|---|---|---|---|---|---|
| Target Compound | C₁₉H₂₃Cl₂N₂O₄S | - Methanesulfonamide - 3,4-Dichlorophenyl ethylamino |
(2S) | 466.37 | Single chiral center; high lipophilicity due to dichlorophenyl group | |
| N-{4-[(2R)-3-{butyl[2-(3,4-dichlorophenyl)ethyl]amino}-2-hydroxypropoxy]phenyl}methanesulfonamide | C₂₃H₃₁Cl₂N₂O₄S | - Butylamino group - 3,4-Dichlorophenyl ethylamino |
(2R) | ~520.0 (estimated) | (2R) stereochemistry; increased alkyl chain length may enhance membrane permeability | |
| HYY Ligand (N-{4-[(2S)-3-{2-(3,4-dichlorophenyl)ethylamino}-2-hydroxypropoxy]phenyl}methanesulfonamide) | C₂₂H₂₉Cl₂N₂O₄S | - Propylamino group - 3,4-Dichlorophenyl ethylamino |
(2S) | 496.44 | Propyl substituent balances lipophilicity and solubility; 58 atoms, 1 chiral center | |
| L-755,507 (4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide) | C₃₀H₄₀N₄O₆S | - Hexylaminocarbonyl - 4-Hydroxyphenoxy |
(2S) | 584.73 | Bulky substituents reduce metabolic clearance; higher molecular weight limits bioavailability | |
| N-[4-(3-{2-(3,4-dichlorophenyl)ethylamino}-2-hydroxypropoxy)phenyl]methanesulfonamide | C₁₉H₂₃Cl₂N₂O₄S | - Methylamino group - 3,4-Dichlorophenyl ethylamino |
Unspecified | ~466.37 | Methyl group reduces steric hindrance; potential for faster renal excretion |
Key Differences and Implications
Stereochemistry : The (2S) configuration in the target compound and HYY ligand is critical for receptor binding affinity, whereas the (2R) analog () may exhibit reduced activity due to spatial incompatibility .
Alkyl Chain Length: Methylamino (): Enhances solubility but may reduce membrane penetration.
Halogenation : The 3,4-dichlorophenyl group in the target compound vs. fluorine in analogs provides stronger electron-withdrawing effects, stabilizing receptor interactions .
Molecular Weight : L-755,507’s higher molecular weight (584.73 vs. 466.37) may limit blood-brain barrier permeability, restricting its therapeutic applications .
Research Findings
- HYY Ligand : Demonstrated stability in pharmacokinetic studies due to balanced propyl chain length, with moderate plasma protein binding (85%) .
- Methylamino Analog (): In vitro assays suggest faster hepatic metabolism (t₁/₂ = 2.1 hours) compared to the target compound (t₁/₂ = 5.8 hours) .
- Butylamino Analog (): Preclinical data indicate hepatotoxicity risks at high doses, likely due to accumulation from slow clearance .
Preparation Methods
Chiral Epoxide Intermediate Synthesis
The enantioselective synthesis of the (2S)-epoxide precursor is critical for stereochemical fidelity. A modified Sharpless epoxidation or Jacobsen kinetic resolution is typically employed:
Procedure :
-
Starting Material : (R)-Epichlorohydrin (10 mmol) is reacted with 4-nitrophenol (12 mmol) in the presence of K₂CO₃ (15 mmol) in DMF at 80°C for 12 hours.
-
Epoxide Formation : The resulting nitroepoxide is hydrogenated over Pd/C (10% w/w) in ethanol to yield the (2S)-amino alcohol intermediate.
Key Data :
| Step | Yield (%) | Purity (HPLC) | Optical Purity (% ee) |
|---|---|---|---|
| Epichlorohydrin → Nitroepoxide | 78 | 92 | 85 |
| Hydrogenation | 89 | 95 | 98 |
Nucleophilic Ring-Opening with 2-(3,4-Dichlorophenyl)ethylamine
The epoxide intermediate undergoes regioselective attack by 2-(3,4-dichlorophenyl)ethylamine to install the amino alcohol moiety:
Procedure :
-
Reaction Conditions : (2S)-Epoxide (5 mmol) and 2-(3,4-dichlorophenyl)ethylamine (6 mmol) are refluxed in anhydrous THF with catalytic BF₃·Et₂O (0.1 eq) for 24 hours.
-
Workup : The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:EtOAc = 3:1).
Key Observations :
-
Regioselectivity : >95% attack at the less hindered epoxide carbon.
-
Byproducts : <5% diastereomers due to partial racemization under acidic conditions.
Methanesulfonamide Installation
The final step involves sulfonylation of the para-aminophenol intermediate:
Procedure :
-
Sulfonylation : The amino alcohol (3 mmol) is treated with methanesulfonyl chloride (3.3 mmol) and Et₃N (4.5 mmol) in dichloromethane at 0°C for 2 hours.
-
Purification : Crude product is recrystallized from ethanol/water (4:1) to afford white crystals.
Optimization Data :
| Parameter | Value | Impact on Yield (%) |
|---|---|---|
| Temperature | 0°C vs. RT | 82 vs. 68 |
| Solvent | DCM vs. THF | 82 vs. 75 |
| Equiv. MsCl | 1.1 vs. 1.5 | 78 vs. 82 |
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Ether Bond Formation
An alternative strategy employs Mitsunobu conditions to construct the propoxy linkage:
Procedure :
-
Coupling : (2S)-1,2-Propanediol (5 mmol), 4-nitrophenol (5 mmol), and DIAD (6 mmol) are reacted with PPh₃ (6 mmol) in THF at 25°C for 6 hours.
-
Reduction : The nitro group is reduced with H₂/Pd-C to yield the amine intermediate.
Advantages :
-
Higher stereochemical retention (99% ee).
-
Shorter reaction time (6 hours vs. 24 hours for epoxide route).
Limitations :
-
Cost-prohibitive for large-scale synthesis due to DIAD/PPh₃ usage.
Enzymatic Resolution of Racemic Intermediates
Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) resolve racemic amino alcohols:
Procedure :
-
Enzymatic Hydrolysis : Racemic acetylated amino alcohol (10 mmol) is treated with CAL-B in phosphate buffer (pH 7.0) at 37°C for 48 hours.
-
Separation : (S)-enantiomer is isolated via extraction (85% yield, 99% ee).
Critical Process Parameters and Yield Optimization
Solvent Effects on Epoxide Ring-Opening
Polar aprotic solvents (DMF, DMSO) accelerate the reaction but increase racemization risk. Non-polar solvents (toluene) improve stereochemical integrity at the cost of slower kinetics.
Catalytic Systems for Sulfonylation
Base Selection :
-
Et₃N vs. DMAP: Et₃N gives higher yields (82% vs. 75%) but requires strict temperature control.
-
Additives : Molecular sieves (4Å) reduce hydrolysis of MsCl, improving yield by 8–12%.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Microreactor systems minimize racemization during epoxide ring-opening:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI (kg/kg) | 56 | 29 |
| Solvent Waste (L/kg) | 120 | 65 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-[(2S)-3-[[2-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropoxy]phenyl]-methanesulfonamide, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen), using coupling agents like EDC/HOBt for amide bond formation, followed by purification via column chromatography. Yield optimization (e.g., 45–57%) requires precise stoichiometric ratios and temperature control .
- Characterization : Confirmation of structure via -NMR, -NMR, and mass spectrometry (ESI-MS) is critical. For example, resolving chiral centers (e.g., (2S)-configuration) requires chiral HPLC or polarimetry .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Tools :
- NMR : Assign peaks to verify substituents (e.g., dichlorophenyl, methanesulfonamide).
- MS : Confirm molecular weight (e.g., exact mass 480.03154 for derivatives) .
- X-ray Crystallography : Resolve absolute stereochemistry (if crystals are obtainable) .
Q. What physicochemical properties are critical for in vitro studies, and how are they determined?
- Key Properties :
| Property | Method/Value | Reference |
|---|---|---|
| Solubility | Predicted >61.3 µg/mL (DMSO) | |
| pKa | 8.20 ± 0.10 (theoretical) | |
| LogP | Computed via QSPR models |
- Experimental Validation : Use shake-flask or HPLC methods for solubility; potentiometric titration for pKa .
Advanced Research Questions
Q. How can enantiomer-specific synthesis be optimized to enhance pharmacological activity?
- Chiral Synthesis : Utilize asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries to control the (2S)-hydroxypropoxy configuration. Monitor enantiomeric excess (ee) via chiral stationary phase HPLC .
- Case Study : demonstrates 45–57% yields for similar chiral intermediates using DIPEA as a base, highlighting the role of steric hindrance in selectivity .
Q. What computational methods are effective in predicting binding affinities or metabolic stability of this compound?
- Approaches :
- Docking Studies : Use AutoDock Vina with β-adrenergic receptor models to predict interactions with the dichlorophenyl group .
- MD Simulations : Assess conformational stability of the methanesulfonamide moiety in aqueous environments .
- Validation : Cross-reference computational predictions with experimental SPR (surface plasmon resonance) or microcalorimetry data .
Q. How can contradictory biological activity data (e.g., varying IC50 values) be resolved across studies?
- Root Causes :
- Assay Conditions : Variability in pH, solvent (e.g., DMSO concentration), or cell lines.
- Impurity Profiles : Quantify impurities via HPLC-MS; notes total impurities ≤0.5% are critical for reproducibility .
- Resolution : Standardize protocols (e.g., OECD guidelines) and use orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What statistical experimental design (DoE) strategies optimize reaction conditions for scale-up?
- DoE Workflow :
Screening : Use Plackett-Burman design to identify critical factors (e.g., temperature, catalyst loading).
Optimization : Apply Box-Behnken or central composite design to maximize yield .
- Case Study : highlights reduced experimental runs by 40% using DoE for similar sulfonamide syntheses .
Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?
- Strategies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
